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Compound of Interest

Compound Name: trimethyl(prop-1-en-2-yloxy)silane

Cat. No.: B157659 Get Quote

An In-depth Technical Guide to Isopropenyl Trimethylsilyl Ether: Structure, Synthesis, and

Reactivity

Executive Summary: Isopropenyl trimethylsilyl ether, also known as 2-(trimethylsiloxy)propene,

is a pivotal silyl enol ether in modern organic synthesis. Derived from acetone, it serves as a

stable and versatile enolate equivalent, enabling a wide range of carbon-carbon bond-forming

reactions. Its utility is most prominently showcased in the Mukaiyama aldol addition, where it

acts as a potent nucleophile for the construction of β-hydroxy ketones, key intermediates in the

synthesis of complex natural products and pharmaceuticals. This guide provides a

comprehensive overview of its molecular structure, detailed spectroscopic signature, robust

synthetic protocols, and core reactivity, offering field-proven insights for researchers in

chemical synthesis and drug development.

Molecular Structure and Properties
Isopropenyl trimethylsilyl ether possesses the chemical formula C₆H₁₄OSi. The structure

consists of an isopropenyl group linked through an oxygen atom to a trimethylsilyl (TMS) group.

[1][2][3] This arrangement classifies it as a silyl enol ether, a class of compounds that are

generally more stable and easier to handle than their corresponding lithium enolates, yet retain

the potent nucleophilicity of the enolate at the α-carbon.[4]

The silicon-oxygen bond is notably strong, which contributes to the compound's stability,

allowing for its isolation and purification. The trimethylsilyl group is sterically bulky and

electronically influences the reactivity of the enol ether system.

Diagram 1: Molecular Structure of Isopropenyl Trimethylsilyl Ether
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Caption:Ball-and-stick representation of Isopropenyl Trimethylsilyl Ether.

Table 1: Physicochemical Properties of Isopropenyl Trimethylsilyl Ether

Property Value Source

CAS Number 1833-53-0 [3]

Molecular Formula C₆H₁₄OSi [1][2]

Molecular Weight 130.26 g/mol [1][3]

Appearance Colorless liquid [3]

Density 0.78 g/mL at 25 °C [3]

Refractive Index (n20/D) 1.395 [3]

Boiling Point 94 °C [5]

SMILES String CC(=C)O(C)C [1][3]

Spectroscopic Characterization
Accurate characterization is paramount for confirming the purity and identity of isopropenyl

trimethylsilyl ether. The following data represents a standard analytical signature for the

compound.

Table 2: Summary of Spectroscopic Data
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Technique Key Features

¹H NMR (400 MHz, CDCl₃)
δ 4.05 (s, 2H, =CH₂), 1.77 (s, 3H, -CH₃), 0.21 (s,

9H, -Si(CH₃)₃)

¹³C NMR (Predicted)
δ ~156 (=C-O), ~89 (=CH₂), ~20 (-CH₃), ~0 (-

Si(CH₃)₃)

IR Spectroscopy
ν ~1650 cm⁻¹ (C=C stretch), ~1255 cm⁻¹ (Si-

CH₃), ~1080 cm⁻¹ (C-O stretch)

Mass Spectrometry (EI)
m/z 130 (M⁺), 115 ([M-CH₃]⁺), 73 ([(CH₃)₃Si]⁺,

base peak)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides an unambiguous fingerprint of the molecule's proton

environments.

δ 4.05 ppm (singlet, 2H): These two signals, appearing as a sharp singlet, correspond to the

two geminal protons of the terminal alkene (=CH₂). Their chemical equivalence is a result of

free rotation around the C-O bond.

δ 1.77 ppm (singlet, 3H): This singlet represents the three protons of the methyl group

attached to the double bond (-C(CH₃)=).

δ 0.21 ppm (singlet, 9H): The strong singlet at high field is characteristic of the nine

equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group.[6] The electropositive nature of

silicon results in significant shielding of these protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available experimental spectrum is sparse, the chemical shifts can be reliably

predicted based on established substituent effects.

δ ~156 ppm: The quaternary carbon of the double bond attached to the oxygen atom (=C-O).

The electronegative oxygen atom deshields this carbon, shifting it significantly downfield.
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δ ~89 ppm: The terminal methylene carbon of the double bond (=CH₂). This carbon is shifted

upfield relative to the other sp² carbon due to being at the terminus of the pi system.

δ ~20 ppm: The methyl carbon attached to the double bond (-CH₃). This is a typical range for

an sp³ carbon attached to an sp² carbon.[7]

δ ~0 ppm: The three equivalent methyl carbons of the trimethylsilyl group (-Si(CH₃)₃). Similar

to their protons, these carbons are highly shielded by the silicon atom.[8]

Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.

~1650 cm⁻¹ (C=C Stretch): A moderate absorption in this region confirms the presence of the

carbon-carbon double bond.

~1255 cm⁻¹ and ~845 cm⁻¹ (Si-CH₃ Deformations): Strong, sharp peaks in these regions are

highly characteristic of the trimethylsilyl group.

~1080 cm⁻¹ (C-O Stretch): A strong absorption corresponding to the stretching of the C-O

single bond in the enol ether linkage.[9][10]

Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern for

silyl ethers.

m/z 130 (M⁺): The molecular ion peak, corresponding to the full mass of the molecule.

m/z 115 ([M-15]⁺): A very prominent peak resulting from the loss of a methyl radical (•CH₃)

from the trimethylsilyl group. This fragmentation is a hallmark of TMS derivatives.[11][12]

m/z 73 ([(CH₃)₃Si]⁺): This is typically the base peak in the spectrum and corresponds to the

stable trimethylsilyl cation. Its high intensity is a definitive indicator of a TMS-containing

compound.[11]

Synthesis of Isopropenyl Trimethylsilyl Ether
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The synthesis of silyl enol ethers is a fundamental transformation in organic chemistry.

Isopropenyl trimethylsilyl ether is prepared from acetone via trapping of its enolate with an

electrophilic silicon source, typically trimethylsilyl chloride (TMSCl).[4]

Mechanistic Principles: Kinetic vs. Thermodynamic
Control
For unsymmetrical ketones, the choice of reaction conditions dictates the regioselectivity of

enolate formation, leading to either the kinetic or thermodynamic silyl enol ether.[13]

Kinetic Control: Favored by strong, sterically hindered bases (e.g., Lithium Diisopropylamide,

LDA) at low temperatures (-78 °C) with short reaction times. The base rapidly removes the

most sterically accessible α-proton, leading to the less substituted enolate.[4][14][15]

Thermodynamic Control: Favored by weaker bases (e.g., triethylamine, Et₃N) at higher

temperatures (room temperature or above) with longer reaction times. These conditions

allow for equilibration, leading to the formation of the more stable, more substituted enolate.

[4][6][14]

Causality: For acetone, a symmetrical ketone, both α-carbons are identical. Therefore, the

distinction between kinetic and thermodynamic control is moot, as only one silyl enol ether

product can be formed. However, understanding this principle is crucial for applying silyl enol

ether chemistry to more complex substrates. The protocol described below utilizes conditions

that are broadly applicable and highly effective.

Diagram 2: Synthetic Workflow for Isopropenyl Trimethylsilyl Ether

1. Setup & Inert Atmosphere
(Flame-dried flask, Argon)

2. Add Reagents
- Anhydrous Solvent (e.g., THF)
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(Dry Ice/Acetone Bath)

4. Generate LDA
(Add n-BuLi dropwise)

5. Add Acetone
(Forms Lithium Enolate)

6. Add TMSCl
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Caption:Step-by-step workflow for the synthesis of silyl enol ethers.

Experimental Protocol: Synthesis from Acetone
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This protocol describes the in-situ generation of LDA followed by enolate formation and

silylation.

Materials:

Diisopropylamine

n-Butyllithium (n-BuLi) in hexanes

Acetone, anhydrous

Trimethylsilyl chloride (TMSCl)

Tetrahydrofuran (THF), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Inert Atmosphere: A round-bottom flask equipped with a magnetic stir bar and a dropping

funnel is flame-dried under vacuum and backfilled with argon.

Reagent Addition: Anhydrous THF is added via syringe, followed by diisopropylamine (1.1

equivalents). The solution is cooled to -78 °C in a dry ice/acetone bath.

Base Generation: n-BuLi (1.05 equivalents) is added dropwise to the stirred solution. The

mixture is stirred at -78 °C for 30 minutes to ensure complete formation of LDA.

Enolate Formation: Acetone (1.0 equivalent) is added dropwise, and the reaction is stirred for

an additional 45 minutes at -78 °C.

Silylation: TMSCl (1.2 equivalents) is added dropwise. The reaction mixture is allowed to

slowly warm to room temperature over 2 hours.
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Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃. The

mixture is transferred to a separatory funnel and extracted with diethyl ether (3x).

Purification: The combined organic layers are washed with brine, dried over anhydrous

MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by

fractional distillation to yield pure isopropenyl trimethylsilyl ether.

Reactivity and Applications in Organic Synthesis
Isopropenyl trimethylsilyl ether is a cornerstone nucleophile in reactions that form C-C bonds at

the α-position of a ketone.

The Mukaiyama Aldol Addition
The most significant application is the Mukaiyama aldol addition, a Lewis acid-catalyzed

reaction between a silyl enol ether and a carbonyl compound (typically an aldehyde or ketone).

[16][17] This reaction is a powerful alternative to traditional base-mediated aldol reactions,

offering milder conditions and greater control.

Causality and Mechanism: The key to the Mukaiyama aldol reaction is the activation of the

carbonyl electrophile by a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂).[17][18]

Activation: The Lewis acid coordinates to the oxygen atom of the aldehyde or ketone,

rendering the carbonyl carbon significantly more electrophilic.[1][19]

Nucleophilic Attack: The silyl enol ether, acting as the nucleophile, attacks the activated

carbonyl carbon. The double bond of the enol ether performs the attack, and the silicon-

oxygen bond is cleaved.

Intermediate Formation: This attack forms a new carbon-carbon bond and generates a

silylated aldol adduct intermediate.

Workup: Aqueous workup hydrolyzes the silyl ether to reveal the β-hydroxy ketone product.

[17]

The acyclic transition state of the reaction allows for stereocontrol based on the geometry of

the silyl enol ether and the choice of Lewis acid and substrates.[17][18]
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Diagram 3: Mechanism of the Mukaiyama Aldol Addition
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Caption:Logical flow of the Mukaiyama aldol addition mechanism.

Other Synthetic Applications
Beyond the Mukaiyama aldol reaction, isopropenyl trimethylsilyl ether is used in:

Michael Additions: As a soft nucleophile, it can undergo conjugate addition to α,β-

unsaturated carbonyl compounds.[4]

Alkylation Reactions: It reacts with SN1-active electrophiles, such as tertiary or benzylic

halides, in the presence of a Lewis acid to form α-alkylated ketones.[4]

Halogenation: Reaction with halogen sources (e.g., NBS, NCS) provides α-haloketones.[4]

Experimental Protocol: Representative Mukaiyama
Aldol Reaction
This protocol details the reaction of isopropenyl trimethylsilyl ether with benzaldehyde,

catalyzed by titanium tetrachloride (TiCl₄).

Materials:

Isopropenyl trimethylsilyl ether

Benzaldehyde

Titanium tetrachloride (TiCl₄)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Inert Atmosphere: A flame-dried, three-neck round-bottom flask fitted with a stir bar,

thermometer, and argon inlet is charged with anhydrous DCM.
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Cooling: The flask is cooled to -78 °C.

Reagent Addition: Benzaldehyde (1.0 equivalent) is added via syringe, followed by the

dropwise addition of TiCl₄ (1.1 equivalents). The solution is stirred for 5 minutes.

Nucleophile Addition: Isopropenyl trimethylsilyl ether (1.2 equivalents) is added dropwise

over 10 minutes, ensuring the internal temperature remains below -70 °C.

Reaction: The reaction is stirred at -78 °C for 2-3 hours, with progress monitored by Thin

Layer Chromatography (TLC).

Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous

NaHCO₃. The mixture is allowed to warm to room temperature and is stirred vigorously until

both layers are clear.

Extraction and Purification: The layers are separated, and the aqueous layer is extracted

with DCM (3x). The combined organic layers are dried over MgSO₄, filtered, and

concentrated. The crude product is purified by flash column chromatography on silica gel to

yield the desired β-hydroxy ketone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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